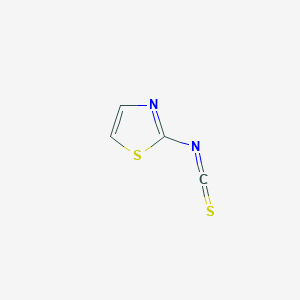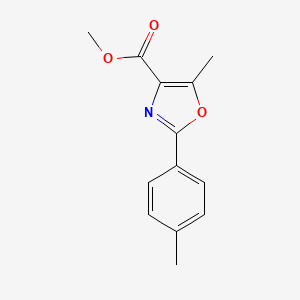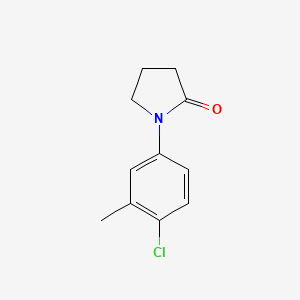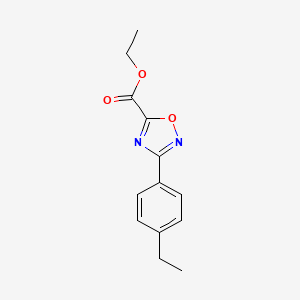
2-Cyclopropyl-6-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-fluorobenzonitrile is an organic compound that features a cyclopropyl group and a fluorine atom attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the halogen substitution reaction, where a chloro-benzonitrile is reacted with a fluorinating agent in the presence of a catalyst and an aprotic polar solvent . The reaction conditions often involve heating the mixture to a high temperature to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of 2-Cyclopropyl-6-fluorobenzonitrile may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom or the nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-Cyclopropyl-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-Cyclopropyl-6-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzonitrile: Similar in structure but lacks the cyclopropyl group.
3-Fluorobenzonitrile: Similar in structure but with the fluorine atom in a different position.
Cyclopropylbenzonitrile: Similar in structure but lacks the fluorine atom.
Uniqueness
2-Cyclopropyl-6-fluorobenzonitrile is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and physical properties. These structural features can enhance the compound’s reactivity and stability, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H8FN |
|---|---|
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
2-cyclopropyl-6-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,7H,4-5H2 |
Clé InChI |
HKIYMNIUXDVEKF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=CC=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)





![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)

![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)




